molecular formula C10H11N3O2 B8334501 4-nitro-2-propyl-1H-benzoimidazole

4-nitro-2-propyl-1H-benzoimidazole

Cat. No. B8334501
M. Wt: 205.21 g/mol
InChI Key: FYWPFRMXRKQLHO-UHFFFAOYSA-N
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Patent
US07732618B2

Procedure details

3-Nitro-benzene-1,2-diamine (1.0 g, 6.54 mmol) and butyraldehyde (630 μL, 7.19 mmol) were stirred in POCl3 (10 mL) at 85° C. for 3 hours. The reaction was cooled to ambient temperature and poured over ice. The resulting mixture was basified with NH4OH. The precipitate was filtered and washed with ice water to give 1.17 g of the sub-title compound that was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
630 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([NH2:10])[C:5]=1[NH2:11])([O-:3])=[O:2].[CH:12](=O)[CH2:13][CH2:14][CH3:15].[NH4+].[OH-]>O=P(Cl)(Cl)Cl>[N+:1]([C:4]1[C:5]2[N:11]=[C:12]([CH2:13][CH2:14][CH3:15])[NH:10][C:6]=2[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1)N)N
Name
Quantity
630 μL
Type
reactant
Smiles
C(CCC)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured over ice
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with ice water

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=2NC(=NC21)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.